molecular formula C17H19N3O3S B5972830 N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

カタログ番号 B5972830
分子量: 345.4 g/mol
InChIキー: KBRLOLDUOVEJPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has been widely used in combination with other antiretroviral drugs to suppress the replication of HIV in infected individuals.

作用機序

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide works by inhibiting the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This leads to the inhibition of viral replication and the suppression of HIV viral load in infected individuals.
Biochemical and physiological effects:
N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a significant impact on the immune system of infected individuals, leading to an increase in CD4+ T-cell count and a decrease in HIV viral load. It has also been associated with several side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. Additionally, N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been associated with an increased risk of psychiatric and neuropsychiatric disorders, particularly in individuals with a history of mental illness.

実験室実験の利点と制限

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has several advantages for use in laboratory experiments, including its well-established mechanism of action and its ability to suppress HIV viral load in infected cells. However, its use is limited by its potential side effects and the need for careful monitoring of drug interactions and dosing.

将来の方向性

Future research on N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide may focus on its potential use in combination with other antiretroviral drugs to improve treatment outcomes and reduce side effects. Additionally, further investigation into the mechanism of action of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, ongoing research on the use of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide in PrEP may lead to new strategies for HIV prevention and control.

合成法

The synthesis of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide involves several steps, including the condensation of 4-acetylphenylhydrazine with 2-chloro-N-(5-ethyl-2-pyrimidinyl)acetamide, followed by the reaction with sodium ethoxide and thioacetic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, making it more accessible for research and clinical use.

科学的研究の応用

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its antiretroviral activity and its impact on HIV viral load and CD4+ T-cell count in infected individuals. It has also been investigated for its potential use in pre-exposure prophylaxis (PrEP) to prevent HIV transmission in high-risk populations. Additionally, N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

特性

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-14-10(2)18-17(20-16(14)23)24-9-15(22)19-13-7-5-12(6-8-13)11(3)21/h5-8H,4,9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLOLDUOVEJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。